molecular formula C18H20N6O B12197089 [2-(Cyclopentylamino)pteridin-4-yl](4-methoxyphenyl)amine

[2-(Cyclopentylamino)pteridin-4-yl](4-methoxyphenyl)amine

Cat. No.: B12197089
M. Wt: 336.4 g/mol
InChI Key: RFPYXDOUJRXOOU-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)pteridin-4-ylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a cyclopentylamino group and a 4-methoxyphenylamine group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)pteridin-4-ylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pteridine core, followed by the introduction of the cyclopentylamino and 4-methoxyphenylamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclopentylamino)pteridin-4-ylamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)pteridin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(Cyclopentylamino)pteridin-4-ylamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, 2-(Cyclopentylamino)pteridin-4-ylamine is explored for its therapeutic potential. Its interactions with biological targets suggest possible applications in drug development, particularly for diseases where modulation of specific pathways is beneficial.

Industry

In industrial applications, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)pteridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylamino)pteridin-4-ylamine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(Cyclopentylamino)pteridin-4-ylamine: Contains a chlorine atom instead of a methoxy group.

    2-(Cyclopentylamino)pteridin-4-ylamine: Features a nitro group, which significantly alters its reactivity and biological activity.

Uniqueness

The uniqueness of 2-(Cyclopentylamino)pteridin-4-ylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The methoxy group, in particular, influences its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with other substituents.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

2-N-cyclopentyl-4-N-(4-methoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C18H20N6O/c1-25-14-8-6-13(7-9-14)21-17-15-16(20-11-10-19-15)23-18(24-17)22-12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H2,20,21,22,23,24)

InChI Key

RFPYXDOUJRXOOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4CCCC4

Origin of Product

United States

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